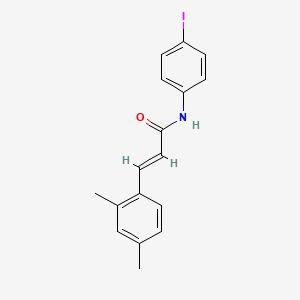

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,4-dimethylphenyl)(4-iodophenyl)methanamine” is a chemical compound with the molecular formula C15H16IN and a molecular weight of 337.19871 .

Molecular Structure Analysis

The molecular structure of this compound consists of a 2,4-dimethylphenyl group and a 4-iodophenyl group connected by a methanamine bridge .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H16IN and a molecular weight of 337.19871 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources .Applications De Recherche Scientifique

Polymerization and Material Science Applications

Radical Homopolymerization for Enhanced Oil Recovery

One study focused on the homopolymerization of a similar compound, emphasizing its application in enhanced oil recovery. The study synthesized the monomer via Ritter reaction and investigated its polymerization, which was successful only with a large amount of initiator, suggesting an iodine transfer polymerization mechanism. The polymer exhibited a low degree of polymerization and a glass transition temperature of 19.5 °C, indicating its potential in oil recovery applications (Huang et al., 2019).

Stereospecific Anionic Polymerization

Research into the anionic polymerization of N,N-dialkylacrylamides, including compounds structurally related to 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, has revealed insights into producing polymers with varying molecular weight distributions and tacticity. The study showed that the polymers could be rich in isotactic configuration, affecting their physical properties and potential applications (Kobayashi et al., 1999).

Biocompatible Macromolecular Luminogens

A study on the synthesis and application of nonaromatic biocompatible macromolecular luminogens for sensing and removals of metal ions showcased the versatility of acrylamide derivatives in environmental and bioimaging applications. The synthesized polymers demonstrated sensitive detections/exclusions of Fe(III)/Cu(II) and excellent biocompatibility, underscoring their potential in multipurpose applications (Dutta et al., 2020).

Antipathogenic Activity

Acrylamide derivatives have been evaluated for their antipathogenic activity, with significant effects observed against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Environmental and Corrosion Inhibition

Corrosion Inhibitors

Acrylamide derivatives have been explored as corrosion inhibitors for copper in nitric acid solutions. Studies demonstrate the effectiveness of these compounds in corrosion prevention, indicating their utility in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZBWBZBLUKUOQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)

![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride](/img/structure/B2602038.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2602045.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2602048.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)